ASP3026 is a potent, orally available, and selective second-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 3.5 nM in enzymatic assays. [REFS-1, REFS-2] It functions as an ATP-competitive inhibitor, blocking ALK autophosphorylation and disrupting downstream signaling pathways critical for the proliferation of ALK-expressing tumor cells. Developed to be more selective than first-generation inhibitors like crizotinib, ASP3026 is a crucial tool for investigating ALK-driven oncogenesis, particularly in models that have developed resistance to earlier ALK-targeted compounds. [2]
Substituting ALK inhibitors based on compound class alone is unreliable for reproducible research due to significant variations in potency, kinase selectivity, and efficacy against resistance mutations. First-generation inhibitors like crizotinib are ineffective against common mutations such as ALK L1196M, which confers resistance. [1] ASP3026 was specifically developed to be effective against such crizotinib-resistant mutations, demonstrating a distinct activity profile. [2] Using a less potent or inappropriately targeted inhibitor for a specific ALK-mutant cell line or xenograft model can lead to failed experiments, confounding data, and wasted resources. Therefore, the selection of an ALK inhibitor must be precisely matched to the specific ALK variant and resistance profile being studied.
In direct enzymatic assays, ASP3026 demonstrates potent inhibition of anaplastic lymphoma kinase (ALK) with an IC50 value of 3.5 nM. [REFS-1, REFS-2] This positions it as a high-potency tool for biochemical and cellular studies targeting the wild-type ALK enzyme.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 3.5 nM |
| Comparator Or Baseline | Wild-Type ALK Enzyme |
| Quantified Difference | Not applicable (baseline potency) |
| Conditions | In vitro enzymatic assay |
This high intrinsic potency ensures effective target engagement at low nanomolar concentrations, making it a cost-effective and precise tool for in vitro kinase assays and cell-based models.
A key procurement differentiator for ASP3026 is its proven efficacy against the crizotinib-resistant ALK L1196M 'gatekeeper' mutation. [1] While this mutation confers resistance to the first-generation inhibitor crizotinib, ASP3026 effectively suppresses tumor growth in models expressing EML4-ALK with the L1196M mutation. [2] In an intrahepatic xenograft model using NCI-H2228 cells, mice treated with crizotinib showed tumor relapse after an initial response, whereas ASP3026 induced continuous tumor regression. [2]
| Evidence Dimension | Tumor Growth in L1196M Mutant Model |
| Target Compound Data | Potent antitumor activity, continuous tumor regression |
| Comparator Or Baseline | Crizotinib: Initial response followed by tumor relapse |
| Quantified Difference | Qualitative superiority in sustaining tumor regression |
| Conditions | NCI-H2228 intrahepatic xenograft model; EML4-ALK L1196M mutant cells |
For researchers studying acquired resistance to ALK inhibitors, ASP3026 is a necessary tool to model second-line treatment and investigate mechanisms of resistance circumvention.
ASP3026 was designed to have a more selective kinase inhibition profile than crizotinib. [1] In a tyrosine kinase panel, ASP3026 was found to be more selective for ALK than crizotinib, which is known to be a dual ALK/MET inhibitor. While ASP3026 also inhibits ROS1 and ACK1 with high potency (IC50s of 8.9 nM and 5.8 nM, respectively), its focused activity profile differs from the broader spectrum of crizotinib, providing a more specific tool for interrogating ALK-dependent pathways.
| Evidence Dimension | Kinase Selectivity |
| Target Compound Data | More selective for ALK |
| Comparator Or Baseline | Crizotinib (dual ALK/MET inhibitor) |
| Quantified Difference | Qualitatively different inhibition spectrum |
| Conditions | In vitro tyrosine kinase panel screening |
This improved selectivity reduces the risk of confounding data from off-target effects (e.g., MET inhibition), enabling researchers to attribute observed cellular phenotypes more confidently to ALK inhibition.
Use ASP3026 to treat xenograft or patient-derived models harboring the ALK L1196M mutation or that have relapsed after crizotinib treatment. Its demonstrated ability to induce sustained tumor regression where crizotinib fails makes it the appropriate compound for these studies. [1]
When the experimental goal is to dissect ALK-specific downstream signaling pathways (e.g., STAT3, PI3K/Akt), the higher selectivity of ASP3026 over dual ALK/MET inhibitors like crizotinib provides clearer, more attributable results.
Employ ASP3026 in long-term cell culture to generate and select for novel resistance mutations beyond those affecting crizotinib. This allows for the proactive identification and characterization of third-generation resistance profiles. [2]